Boc-His(Trt)-OH Boc-His(Trt)-OH
Brand Name: Vulcanchem
CAS No.: 32926-43-5
VCID: VC21538808
InChI: InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Molecular Formula: C30H31N3O4
Molecular Weight: 497.6 g/mol

Boc-His(Trt)-OH

CAS No.: 32926-43-5

VCID: VC21538808

Molecular Formula: C30H31N3O4

Molecular Weight: 497.6 g/mol

* For research use only. Not for human or veterinary use.

Boc-His(Trt)-OH - 32926-43-5

Description

Boc-His(Trt)-OH, chemically known as N-α-tert-butoxycarbonyl-N-im-trityl-L-histidine, is a protected derivative of the amino acid histidine. It is widely used in peptide synthesis due to its ability to protect both the amino and imidazole groups of histidine during the synthesis process. This compound is crucial in biochemistry and medicinal chemistry for the preparation of peptides and other biologically active molecules.

Uses and Applications

Boc-His(Trt)-OH is primarily used as an intermediate in peptide synthesis. It serves as a protected form of histidine, allowing for selective deprotection and coupling reactions. The Boc (tert-butoxycarbonyl) group protects the amino group, while the Trt (trityl) group protects the imidazole ring of histidine. Both protecting groups can be removed simultaneously using trifluoroacetic acid (TFA), which is a common step in solid-phase peptide synthesis.

3.1. Peptide Synthesis

In peptide synthesis, Boc-His(Trt)-OH is incorporated into peptide chains to introduce histidine residues. The protecting groups ensure that unwanted side reactions are minimized during the synthesis process.

3.2. Biochemical and Medicinal Applications

Boc-His(Trt)-OH is used in the synthesis of biologically active peptides and molecules. It has been involved in studies related to the preparation of amino acid amides as selective inhibitors for dipeptidyl peptidases, which are enzymes involved in various physiological processes.

Preparation and Synthesis

The preparation of Boc-His(Trt)-OH typically involves the reaction of benzyl 2-tert-butoxycarbonylamino-3-(1-trimethylimidazol-4-yl)propionate with potassium hydroxide in methanol, followed by extraction and purification steps. The detailed procedure involves:

  • Reaction Setup: Dissolve the starting material in methanol, add potassium hydroxide, and stir for a specified period.

  • Solvent Removal: Remove the solvent under vacuum and extract the mixture with water and diethyl ether.

  • Purification: Acidify the aqueous layer, extract with diethyl ether, wash with water and saline, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.

Research Findings and Applications

Boc-His(Trt)-OH has been utilized in various biochemical and medicinal chemistry studies. For instance, it was used to prepare and study the structure-activity relationship of amino acid amides as selective inhibitors for dipeptidyl peptidases. These enzymes play significant roles in glucose metabolism and immune response, making the inhibitors potentially useful in therapeutic applications.

CAS No. 32926-43-5
Product Name Boc-His(Trt)-OH
Molecular Formula C30H31N3O4
Molecular Weight 497.6 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid
Standard InChI InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1
Standard InChIKey OYXZPXVCRAAKCM-SANMLTNESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Synonyms Boc-His(Trt)-OH;32926-43-5;N-Boc-N'-trityl-L-histidine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoicacid;Nalpha-Boc-N(im)-trityl-L-histidine;AmbotzBAA1453;15449_ALDRICH;SCHEMBL9959535;15449_FLUKA;EBD6935;MolPort-003-926-803;C30H31N3O4;ACT10790;N-|A-Boc-N-im-trityl-L-histidine;N|A-Boc-N(im)-trityl-L-histidine;ZINC25783998;AKOS015903518;AM81820;CB-1675;DS-2286;AJ-82130;AK-44645;DB-030155;FT-0686530;ST24033142
PubChem Compound 13968084
Last Modified Aug 15 2023

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